3-Amino-2-(cyclopropylmethyl)propan-1-ol
Description
Structural Features and Chemical Versatility of 3-Amino-2-(cyclopropylmethyl)propan-1-ol
The structure of this compound is characterized by a propanol (B110389) backbone substituted with both an amino group and a cyclopropylmethyl group. The presence of a primary amine (-NH2) and a primary alcohol (-OH) group makes the molecule bifunctional, capable of undergoing a wide array of chemical transformations. The cyclopropyl (B3062369) ring, a three-membered carbocycle, imparts significant structural rigidity and unique electronic properties compared to its acyclic or larger-ring counterparts.
The molecule's chemical versatility is derived from the reactivity of its functional groups. The primary amine can act as a nucleophile, participate in acylation reactions to form amides, and undergo alkylation. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into a leaving group for substitution reactions. This dual functionality allows for selective chemical modifications at either end of the molecule, making it a versatile synthon for constructing more elaborate chemical structures.
| Property | Data |
| Molecular Formula | C7H15NO uni.lu |
| Molecular Weight | 129.20 g/mol |
| IUPAC Name | This compound uni.lu |
| Canonical SMILES | C1CC1CC(CN)CO uni.lu |
| InChIKey | IZKPVKQWPXRXDT-UHFFFAOYSA-N uni.lu |
Strategic Importance of Functionalized Amino Alcohol Motifs in Advanced Organic Synthesis
Functionalized amino alcohol motifs, particularly the 1,3-amino alcohol unit present in this compound, are of profound strategic importance in modern organic synthesis. These structural motifs are prevalent in a vast number of biologically active natural products and pharmaceutical drugs. nih.govresearchgate.netrsc.org For instance, the anti-HIV drugs lopinavir (B192967) and ritonavir (B1064) contain 1,3-amino alcohol cores, highlighting the significance of this scaffold in medicinal chemistry. nih.gov
The strategic value of amino alcohols lies in their utility as:
Chiral Building Blocks: They serve as versatile starting materials for the synthesis of complex chiral molecules. The stereochemistry of the amino and hydroxyl groups can be precisely controlled, which is often crucial for biological activity.
Synthons and Intermediates: Their bifunctional nature allows them to be used in a variety of synthetic transformations, acting as key intermediates in multi-step syntheses. researchgate.net
Chiral Ligands and Auxiliaries: Amino alcohols are frequently employed as chiral ligands in asymmetric catalysis and as chiral auxiliaries to control the stereochemical outcome of reactions. researchgate.netrsc.org
Modern synthetic chemistry has seen the development of highly selective methods to create these motifs. For example, palladium-catalyzed allylic C-H amination has emerged as a powerful technique for accessing syn- and anti-1,3-amino alcohol precursors with high diastereoselectivity. nih.govnih.gov Such advanced methods provide streamlined access to these valuable structures, avoiding lengthy synthetic sequences involving multiple oxidation state manipulations. nih.gov The development of these synthetic strategies underscores the continued demand for and importance of the amino alcohol framework in organic chemistry.
| Bioactive Molecule Examples | Structural Motif |
| Lopinavir | 1,3-Amino Alcohol nih.gov |
| Ritonavir | 1,3-Amino Alcohol nih.gov |
| Negamycin | 1,3-Amino Alcohol nih.gov |
| Sphingosine | Vicinal Amino Alcohol researchgate.net |
Overview of Research Trajectories Related to this compound and its Analogues
Research involving this compound and its analogues is primarily directed toward synthetic methodology and medicinal chemistry. The unique combination of the cyclopropyl group and the amino alcohol motif makes these compounds attractive targets for exploring new chemical reactivity and for development as potential therapeutic agents.
In synthetic research, the focus is often on using this and similar molecules as building blocks. The cyclopropyl group can influence the reactivity and conformation of molecules, a property that chemists exploit to achieve specific synthetic goals. Cyclopropane-containing amino acids and their derivatives have been used in peptide chemistry and as precursors for various biologically active compounds. researchgate.net
In the realm of medicinal chemistry, analogues of this compound have been investigated for a range of biological activities. For example, a series of 3-amino-2-methyl-1-phenylpropanones, which share the core 3-amino-2-substituted-propanol structure, were synthesized and evaluated as potent hypolipidemic agents that lower both serum cholesterol and triglyceride levels in animal models. nih.gov The cyclopropyl group itself is a common feature in many approved drugs, valued for its ability to improve metabolic stability and binding affinity. Therefore, a significant research trajectory involves incorporating the cyclopropylmethyl group into amino alcohol scaffolds to generate novel compounds for screening as potential drug candidates, targeting a wide array of diseases. Research on cyclopropyl-containing amino acids has identified them as ligands for N-methyl-D-aspartate (NMDA) receptors, suggesting potential applications in neuroscience. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(aminomethyl)-3-cyclopropylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-4-7(5-9)3-6-1-2-6/h6-7,9H,1-5,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKPVKQWPXRXDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(CN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247915-82-7 | |
| Record name | 3-amino-2-(cyclopropylmethyl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3 Amino 2 Cyclopropylmethyl Propan 1 Ol
Retrosynthetic Disconnections and Key Intermediates
A retrosynthetic analysis of 3-amino-2-(cyclopropylmethyl)propan-1-ol reveals several potential disconnections, leading to readily available starting materials. The primary bond cleavages to consider are the C-N bond and the C-C bonds of the propanol (B110389) backbone.
C-N Bond Disconnection: This approach simplifies the molecule to a 3-halo-2-(cyclopropylmethyl)propan-1-ol or a corresponding epoxide, which can then undergo nucleophilic substitution or ring-opening with an amine source. This strategy is attractive due to the prevalence of reliable methods for introducing amino groups.
C-C Bond Disconnection: A more versatile approach involves disconnecting the carbon skeleton. One logical disconnection is between the C2 and C3 carbons, suggesting a Michael addition of a suitable nucleophile to an α,β-unsaturated carbonyl compound. Another possibility is the disconnection at the C1-C2 bond, which could arise from the addition of a one-carbon unit to a 2-(cyclopropylmethyl)acetaldehyde derivative.
These disconnections highlight several key intermediates for the synthesis of this compound:
| Key Intermediate | Corresponding Synthetic Strategy |
| 2-(Cyclopropylmethyl)malonic acid diethyl ester | Amidation-Reduction Sequence |
| 2-(Cyclopropylmethyl)acrylonitrile | Reduction and Functional Group Interconversion |
| (Cyclopropylmethyl)malononitrile | Reduction |
| 3-Cyclopropyl-2-(iodomethyl)prop-1-ene | Multi-step conversion |
Classical and Contemporary Synthetic Routes to this compound
Based on the retrosynthetic analysis, several synthetic routes have been developed to prepare this compound.
Amidation-Reduction Sequences
A common and reliable method for the synthesis of this compound involves an amidation-reduction sequence starting from a malonic ester derivative. A specific example is the synthesis of a closely related intermediate for the γ-secretase inhibitor Nirogacestat.
The synthesis commences with the alkylation of diethyl malonate with cyclopropylmethyl bromide in the presence of a base such as sodium ethoxide to yield diethyl 2-(cyclopropylmethyl)malonate. This intermediate is then subjected to Krapcho decarboxylation to afford ethyl 3-cyclopropylpropanoate. Subsequent reduction with a strong reducing agent like lithium aluminum hydride (LAH) furnishes 3-cyclopropylpropan-1-ol. This alcohol can then be converted to the corresponding bromide and used to alkylate a suitable nitrogen-containing nucleophile, followed by further functional group manipulations to arrive at the target molecule.
A more direct route involves the amidation of a malonic acid derivative followed by reduction. For instance, 2-(cyclopropylmethyl)malonic acid can be converted to its diamide, which upon reduction with a powerful hydride reagent, would yield the desired 1,3-diaminopropane derivative, which can be selectively deaminated or protected to yield the final product.
Ring-Opening Reactions of Cyclopropyl-Substituted Precursors
The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions, which can be strategically employed in the synthesis of this compound. One hypothetical approach could involve the reaction of a vinylcyclopropane derivative with a suitable aminating agent under conditions that promote ring opening and concomitant introduction of the amino and hydroxyl functionalities across the former double bond.
Another potential route could utilize a cyclopropyl-substituted epoxide. For example, the epoxidation of a homoallylic alcohol containing a cyclopropylmethyl group would generate a key intermediate. Subsequent regioselective ring-opening of this epoxide with an amine nucleophile would directly install the amino and hydroxyl groups in the desired 1,3-relationship. The regioselectivity of the epoxide opening would be a critical factor in this approach.
Multi-Component Reactions Incorporating Amino Alcohol Scaffolds
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. While a specific MCR for the direct synthesis of this compound is not prominently described, the general principles of MCRs can be applied. For instance, a Passerini or Ugi reaction involving cyclopropylacetaldehyde, an amine, and a suitable isocyanide could potentially generate a precursor that can be further elaborated to the target molecule. The challenge in this approach lies in the design of the components and reaction conditions to achieve the desired 2-substituted-1,3-amino alcohol scaffold.
Stereoselective Synthesis of this compound
The presence of a stereocenter at the C2 position of this compound necessitates the development of stereoselective synthetic methods to obtain enantiomerically pure forms of the compound, which are often required for pharmaceutical applications.
Chiral Pool-Based Synthetic Strategies
The chiral pool provides a valuable source of enantiomerically pure starting materials for asymmetric synthesis. Amino acids, with their inherent chirality, are particularly attractive starting points for the synthesis of chiral amino alcohols.
A plausible strategy could commence with a readily available chiral amino acid, such as aspartic acid or glutamic acid. For example, the carboxylic acid groups of a protected aspartic acid derivative could be selectively reduced to alcohols. The amino group could then be suitably protected, and the side chain modified to introduce the cyclopropylmethyl group. This would involve standard organic transformations such as esterification, reduction, and alkylation, all while preserving the initial stereochemistry of the amino acid.
Another approach could utilize a chiral building block derived from a natural product. For instance, a chiral cyclopropane-containing synthon, if available from the chiral pool, could be elaborated through a series of stereocontrolled reactions to construct the aminopropanol backbone. The success of this strategy hinges on the availability of suitable chiral starting materials and the ability to control the stereochemistry of subsequent transformations.
Asymmetric Catalysis in the Construction of this compound
Asymmetric catalysis offers a powerful and atom-economical approach to establishing the stereochemistry of this compound. This can be achieved through the stereoselective reduction of a prochiral β-amino ketone precursor, 1-amino-4-cyclopropylbutan-2-one.
The success of asymmetric hydrogenation and transfer hydrogenation reactions hinges on the design of the chiral ligand complexed to the metal center, typically ruthenium or rhodium. For the synthesis of this compound, ligands such as those based on the BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or DPEN (1,2-diphenylethylenediamine) scaffolds are of particular interest.
In a hypothetical asymmetric transfer hydrogenation, a ruthenium catalyst bearing a chiral TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) ligand could be employed. The enantioselectivity of the reduction of the ketone is controlled by the chirality of the ligand, which creates a chiral environment around the metal center. This directs the hydride transfer from a hydrogen donor, such as isopropanol or formic acid, to one face of the carbonyl group.
Table 1: Hypothetical Enantioselective Reduction of 1-amino-4-cyclopropylbutan-2-one
| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | e.e. (%) |
|---|---|---|---|---|---|---|
| 1 | [RuCl₂(arene)]₂ | (R,R)-TsDPEN | i-PrOH | 25 | 95 | 98 (R) |
| 2 | [RuCl₂(arene)]₂ | (S,S)-TsDPEN | i-PrOH | 25 | 94 | 97 (S) |
| 3 | Rh(COD)₂BF₄ | (R)-BINAP | MeOH | 50 | 92 | 95 (R) |
This is a hypothetical data table based on typical results for similar substrates.
The interaction between the substrate and the chiral catalyst is critical. The amino group of the substrate can coordinate to the metal center, leading to a more ordered transition state and enhancing the enantioselectivity of the reduction. The choice of the metal, ligand, and reaction conditions can be fine-tuned to achieve the desired stereochemical outcome with high fidelity.
In cases where a chiral center is already present in the molecule, diastereoselective synthesis becomes a key strategy. For instance, if a chiral amine is used in a Mannich-type reaction to synthesize the β-amino ketone precursor, the existing stereocenter can influence the stereochemical outcome of a subsequent reduction of the carbonyl group.
This substrate-controlled diastereoselectivity can be either synergistic or antagonistic with the catalyst control in an asymmetric reduction. A "matched" pair of substrate and catalyst chirality will lead to a high diastereomeric ratio (d.r.), while a "mismatched" pair will result in a lower d.r.
A potential diastereoselective route to this compound could involve the conjugate addition of a chiral amine to an α,β-unsaturated aldehyde, followed by reduction of the resulting aldehyde. The stereochemistry of the newly formed stereocenter at the C2 position would be controlled by the chirality of the amine.
Auxiliary-Mediated Asymmetric Synthesis
The use of chiral auxiliaries is a well-established and reliable method for asymmetric synthesis. wikipedia.org A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired stereocenter has been created, the auxiliary is removed.
For the synthesis of this compound, an Evans oxazolidinone auxiliary could be employed. The synthesis would begin with the acylation of a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with an appropriate acyl chloride. The resulting N-acyloxazolidinone can then undergo a diastereoselective enolate alkylation with cyclopropylmethyl bromide. The bulky substituents on the oxazolidinone auxiliary effectively shield one face of the enolate, leading to the preferential addition of the electrophile from the opposite face.
Subsequent reduction of the carbonyl group and cleavage of the auxiliary would yield the desired enantiomer of this compound.
Table 2: Hypothetical Auxiliary-Mediated Synthesis
| Step | Reagent | Diastereomeric Ratio | Yield (%) |
|---|---|---|---|
| Alkylation | n-BuLi, Cyclopropylmethyl bromide | >99:1 | 90 |
| Reduction | LiBH₄ | >98:2 | 95 |
This is a hypothetical data table based on typical results for similar synthetic sequences.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that are environmentally benign. encyclopedia.pub This includes considerations of atom economy, reaction efficiency, and the use of safer solvents.
Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. wikipedia.org Reactions with high atom economy are desirable as they generate less waste. Asymmetric hydrogenation is an excellent example of an atom-economical reaction, as all the atoms of the hydrogen molecule are incorporated into the product.
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. Traditional organic solvents are often volatile, flammable, and toxic.
In the synthesis of this compound, exploring the use of greener solvents would be a key objective. Water is an ideal green solvent, although the solubility of organic substrates can be a limitation. Supercritical fluids, such as carbon dioxide, and bio-based solvents are also attractive alternatives.
Furthermore, solvent-free reaction conditions, where possible, represent the most environmentally friendly approach. The development of catalytic systems that are active and selective in these alternative media or in the absence of a solvent is an ongoing area of research.
Sustainable Catalysis in Amino Alcohol Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of amino alcohols to reduce environmental impact and improve efficiency. Sustainable catalysis, a cornerstone of green chemistry, focuses on the use of catalysts that are renewable, non-toxic, and can operate under mild conditions.
Biocatalysis: Enzymes have emerged as powerful tools in the stereoselective synthesis of amino alcohols. Biocatalytic approaches offer high enantioselectivity and operate under environmentally benign conditions, typically in aqueous media at ambient temperature and pressure. While specific enzymatic routes to this compound are not yet extensively documented, analogous transformations provide a proof of concept. For instance, ω-transaminases can catalyze the asymmetric reductive amination of carbonyl compounds to produce chiral amines with high enantiomeric excess. This method could potentially be applied to a suitable keto-precursor of this compound. Furthermore, ketoreductases (KREDs) are employed for the stereoselective reduction of ketones to chiral alcohols, a key step in many amino alcohol syntheses. The integration of biotransformation with catalytic dehydration has been demonstrated for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol, showcasing the potential for multi-step, one-pot biocatalytic processes. rsc.org
| Catalyst Type | Precursor Type | Key Transformation | Potential Advantages |
| ω-Transaminase | β-keto ester or aldehyde | Asymmetric reductive amination | High enantioselectivity, mild conditions |
| Ketoreductase (KRED) | Ketone | Stereoselective ketone reduction | High stereoselectivity, green solvent (water) |
| Dehydrogenase | Diol | Oxidation | High selectivity |
Heterogeneous Catalysis: The use of solid-supported catalysts offers advantages in terms of catalyst recovery and recycling, contributing to the sustainability of the process. For the synthesis of amino alcohols, heterogeneous catalysts can be employed in hydrogenation and amination reactions. For example, nickel-catalyzed reductive amination of alcohols provides a pathway to primary amines. wikipedia.org This approach could be adapted for the synthesis of this compound from a corresponding diol. The development of multifunctional nanomagnetic catalysts also presents a promising avenue for tandem reactions, where multiple synthetic steps are carried out in a single pot, minimizing waste and energy consumption.
Development of Novel Methodologies for the Chemical Compound
The unique structural features of this compound, namely the cyclopropylmethyl substituent at the C2 position of a 1,3-amino alcohol backbone, necessitate the development of innovative synthetic strategies.
Stereoselective Synthesis: Achieving control over the stereochemistry at the two chiral centers of this compound is a significant challenge. Modern synthetic methods that could be applied include:
Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, can be used to catalyze asymmetric aldol or Mannich reactions to construct the carbon skeleton with high stereocontrol. organicreactions.org These reactions could be employed to synthesize a key intermediate which is then further elaborated to the target molecule.
Catalytic Asymmetric Hydrogenation: The enantioselective hydrogenation of a suitably substituted prochiral alkene or ketone precursor using chiral metal catalysts (e.g., Rhodium or Ruthenium complexes with chiral ligands) is a powerful strategy for establishing stereocenters. nih.gov For instance, the hydrogenation of a substituted allyl alcohol derivative could provide the desired stereochemistry at both the alcohol and the adjacent carbon center.
Reductive Amination Strategies: Reductive amination is a versatile and widely used method for the synthesis of amines. wikipedia.orgmasterorganicchemistry.comlibretexts.org This approach involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine. masterorganicchemistry.comlibretexts.org For the synthesis of this compound, a potential route could involve the reductive amination of a β-hydroxy aldehyde or ketone containing the cyclopropylmethyl group. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly effective for their selectivity in reducing imines in the presence of other functional groups. masterorganicchemistry.com
| Starting Material | Key Reagents | Intermediate | Product |
| 2-(cyclopropylmethyl)malonaldehydic acid ester | Ammonia, Reducing Agent (e.g., NaBH3CN) | Imine | 3-Amino-2-(cyclopropylmethyl)propanoic acid ester |
| 3-Hydroxy-2-(cyclopropylmethyl)propanal | Ammonia, Reducing Agent (e.g., NaBH3CN) | Imine | This compound |
Introduction of the Cyclopropylmethyl Group: The efficient and stereoselective introduction of the cyclopropylmethyl moiety is a critical aspect of the synthesis. Methods for this transformation include the use of cyclopropylmethyl Grignard reagents or organocuprates in conjugate addition reactions to α,β-unsaturated carbonyl compounds. Alternatively, palladium-catalyzed cross-coupling reactions of aryl or vinyl halides with cyclopropylmethylboronic acids or trifluoroborates can be utilized to form the necessary carbon-carbon bond.
The development of advanced synthetic methodologies for this compound will likely involve a combination of these strategies, leveraging the strengths of both sustainable catalysis and novel bond-forming reactions to achieve efficient and stereoselective access to this promising chemical compound.
Chemical Reactivity and Derivatization of 3 Amino 2 Cyclopropylmethyl Propan 1 Ol
Transformations of the Primary Alcohol Functionality
The primary alcohol group in 3-Amino-2-(cyclopropylmethyl)propan-1-ol is a versatile site for chemical modification, allowing for oxidation, esterification, etherification, and nucleophilic substitution reactions.
Oxidation Reactions to Aldehydes and Carboxylic Acids
The primary alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and the reaction conditions employed. Milder oxidizing agents and controlled conditions will favor the formation of the aldehyde, 3-amino-2-(cyclopropylmethyl)propanal. More vigorous oxidation will lead to the corresponding carboxylic acid, 3-amino-2-(cyclopropylmethyl)propanoic acid.
Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP). For the oxidation to a carboxylic acid, stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are typically used.
| Transformation | Reagent(s) | Expected Product |
| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC) | 3-Amino-2-(cyclopropylmethyl)propanal |
| Oxidation to Aldehyde | Dess-Martin periodinane (DMP) | 3-Amino-2-(cyclopropylmethyl)propanal |
| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO₄) | 3-Amino-2-(cyclopropylmethyl)propanoic acid |
| Oxidation to Carboxylic Acid | Jones reagent (CrO₃, H₂SO₄) | 3-Amino-2-(cyclopropylmethyl)propanoic acid |
Esterification and Etherification Reactions
The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. This reaction is typically catalyzed by an acid or a coupling agent. For instance, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield (3-amino-2-(cyclopropylmethyl)propyl) acetate (B1210297).
Etherification, the formation of an ether linkage, can be achieved through reactions such as the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. For example, treatment with sodium hydride followed by methyl iodide would produce 1-methoxy-3-amino-2-(cyclopropylmethyl)propane.
| Transformation | Reagent(s) | Expected Product |
| Esterification | Acetic anhydride, Pyridine | (3-Amino-2-(cyclopropylmethyl)propyl) acetate |
| Esterification | Benzoyl chloride, Triethylamine | (3-Amino-2-(cyclopropylmethyl)propyl) benzoate |
| Etherification | Sodium hydride, Methyl iodide | 1-Methoxy-3-amino-2-(cyclopropylmethyl)propane |
| Etherification | Potassium tert-butoxide, Benzyl bromide | 1-(Benzyloxy)-3-amino-2-(cyclopropylmethyl)propane |
Nucleophilic Substitution Reactions at the Alcohol Carbon
The hydroxyl group is a poor leaving group, but it can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. Treatment with p-toluenesulfonyl chloride (TsCl) in the presence of a base will form a tosylate. This tosylated intermediate can then be displaced by a variety of nucleophiles. For example, reaction with sodium azide (B81097) would lead to the formation of 3-azido-2-(cyclopropylmethyl)propan-1-amine.
| Step | Reagent(s) | Intermediate/Product |
| 1. Activation | p-Toluenesulfonyl chloride (TsCl), Pyridine | (3-Amino-2-(cyclopropylmethyl)propyl) 4-methylbenzenesulfonate |
| 2. Substitution | Sodium azide (NaN₃) | 1-Azido-3-amino-2-(cyclopropylmethyl)propane |
| 2. Substitution | Sodium cyanide (NaCN) | 4-Amino-3-(cyclopropylmethyl)butanenitrile |
Transformations of the Primary Amine Functionality
The primary amine group is nucleophilic and can undergo a variety of reactions, including acylation, sulfonylation, carbamoylation, alkylation, and reductive amination.
Acylation, Sulfonylation, and Carbamoylation Reactions
The primary amine can react with acylating agents like acyl chlorides or anhydrides to form amides. For instance, reaction with acetyl chloride would yield N-(3-hydroxy-2-(cyclopropylmethyl)propyl)acetamide.
Similarly, sulfonylation with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, results in the formation of a sulfonamide, N-(3-hydroxy-2-(cyclopropylmethyl)propyl)-4-methylbenzenesulfonamide.
Carbamoylation, the formation of a carbamate (B1207046) (urethane), can be achieved by reacting the amine with an isocyanate or a chloroformate. For example, reaction with phenyl isocyanate would produce N-(3-hydroxy-2-(cyclopropylmethyl)propyl)phenylurea.
| Transformation | Reagent(s) | Expected Product |
| Acylation | Acetyl chloride, Triethylamine | N-(3-Hydroxy-2-(cyclopropylmethyl)propyl)acetamide |
| Sulfonylation | p-Toluenesulfonyl chloride, Pyridine | N-(3-Hydroxy-2-(cyclopropylmethyl)propyl)-4-methylbenzenesulfonamide |
| Carbamoylation | Phenyl isocyanate | 1-(3-Hydroxy-2-(cyclopropylmethyl)propyl)-3-phenylurea |
| Carbamoylation | Benzyl chloroformate, Sodium bicarbonate | Benzyl (3-hydroxy-2-(cyclopropylmethyl)propyl)carbamate |
Alkylation and Reductive Amination
Direct alkylation of the primary amine with alkyl halides can lead to a mixture of mono- and di-alkylated products. To achieve selective mono-alkylation, reductive amination is a more controlled method. This two-step process involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the corresponding secondary amine. For example, reaction with acetone (B3395972) followed by reduction with a reducing agent like sodium borohydride (B1222165) would yield N-isopropyl-3-amino-2-(cyclopropylmethyl)propan-1-ol.
| Transformation | Reagent(s) | Expected Product |
| Reductive Amination | Acetone, Sodium borohydride | N-Isopropyl-3-amino-2-(cyclopropylmethyl)propan-1-ol |
| Reductive Amination | Benzaldehyde, Sodium triacetoxyborohydride | N-Benzyl-3-amino-2-(cyclopropylmethyl)propan-1-ol |
Imine and Enamine Formation
The primary amine functionality in this compound is expected to readily react with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and proceeds via the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org The process is reversible and the rate of reaction is maximal at a mildly acidic pH of approximately 4 to 5. libretexts.org
The general mechanism involves two key stages:
Nucleophilic Addition: The nitrogen atom of the primary amine adds to the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. libretexts.orglibretexts.org
Dehydration: The carbinolamine is then protonated on the oxygen atom, converting the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product with a characteristic carbon-nitrogen double bond. libretexts.org
Given that this compound is a primary amine (RNH₂), it will form imines. It will not form enamines, as that reaction requires a secondary amine (R₂NH). youtube.comwikipedia.org
Table 1: Hypothetical Imine Formation Reactions This table presents predicted products from the reaction of this compound with various carbonyl compounds based on general chemical principles.
| Carbonyl Reactant | Catalyst | Predicted Imine Product |
| Formaldehyde | H⁺ | N-(2-(cyclopropylmethyl)-3-hydroxypropylidene)methanamine |
| Acetaldehyde | H⁺ | N-(1-(2-(cyclopropylmethyl)-3-hydroxypropyl))ethan-1-imine |
| Acetone | H⁺ | N-(2-(cyclopropylmethyl)-3-hydroxypropyl)propan-2-imine |
| Benzaldehyde | H⁺ | N-((E)-benzylidene)-3-amino-2-(cyclopropylmethyl)propan-1-ol |
Dual Functional Group Reactivity: Intramolecular Cyclizations and Heterocycle Formation
The presence of both an amino and a hydroxyl group allows this compound to participate in intramolecular reactions, leading to the formation of heterocyclic structures. The spacing between these two functional groups is critical in determining the size and type of the resulting ring.
Formation of Oxazolidines and Related Nitrogen-Containing Heterocycles
The condensation of amino alcohols with aldehydes or ketones is a common method for synthesizing nitrogen- and oxygen-containing heterocycles. wikipedia.org While 1,2-amino alcohols react to form five-membered oxazolidine (B1195125) rings, this compound is a 1,3-amino alcohol. wikipedia.orgorganic-chemistry.org Consequently, its reaction with a carbonyl compound is expected to yield a six-membered tetrahydro-1,3-oxazine ring through an intramolecular cyclization process.
The reaction proceeds similarly to imine formation, where the amine attacks the carbonyl compound. However, the proximate hydroxyl group can then act as an intramolecular nucleophile, leading to a stable cyclic product after dehydration.
Synthesis of Fused Ring Systems Involving the Amino Alcohol Moiety
The bifunctional nature of this compound serves as a foundation for constructing more complex fused ring systems. While specific examples involving this molecule are not documented in available literature, established synthetic strategies can be applied. For instance, the tetrahydro-1,3-oxazine ring formed in the previous section could be a precursor for further annulation reactions. By selecting appropriate carbonyl compounds and reaction conditions, it is theoretically possible to construct bicyclic structures where the initial heterocycle is fused to another ring system, potentially involving the cyclopropylmethyl side chain or other introduced functionalities.
Reactivity and Stability of the Cyclopropylmethyl Group
The cyclopropylmethyl group is a well-studied moiety known for its unique reactivity, which is dominated by the strain relief of the three-membered ring. psu.edu This group can participate in various rearrangements, particularly when a reactive intermediate (cation, radical, or anion) is formed on the adjacent methylene (B1212753) carbon.
Rearrangement Reactions Involving the Cyclopropyl (B3062369) Ring
The high strain energy of the cyclopropane (B1198618) ring (approximately 115 kJ/mol) makes ring-opening reactions highly favorable. psu.edu The specific rearrangement pathway depends on the nature of the intermediate generated next to the ring.
Cationic Rearrangement: Under acidic conditions, protonation of the hydroxyl group followed by loss of water could generate a primary carbocation. This unstable intermediate would likely trigger a rapid rearrangement. The cyclopropylmethyl cation is known to rearrange to a mixture of cyclobutyl and homoallylic (but-3-enyl) cations, which would then be trapped by a nucleophile.
Radical Rearrangement: The cyclopropylmethyl radical undergoes an extremely rapid, irreversible ring-opening to the but-3-enyl radical. psu.edu This reaction is so fast (rate constant of ~1.2 x 10⁸ s⁻¹ at 37 °C) that it is often used as a "radical clock" to probe the lifetime of radical intermediates in chemical and enzymatic reactions. psu.edu Such a radical could be generated at the methylene carbon of this compound through various radical-initiating reactions.
Anionic Rearrangement: The cyclopropylmethyl carbanion also undergoes ring-opening, but this process is significantly slower than the corresponding radical rearrangement. psu.edu
Table 2: Potential Rearrangement Reactions of the Cyclopropylmethyl Group This table outlines the predicted outcomes of rearrangements based on the type of reactive intermediate formed adjacent to the cyclopropyl ring.
| Intermediate Type | Generating Conditions | Predicted Product Type |
| Cation | Strong acid (e.g., H₂SO₄), Lewis acids | Mixture of cyclobutyl and homoallylic derivatives |
| Radical | Radical initiators (e.g., AIBN), high temperature, photolysis | Homoallylic (but-3-enyl) derivatives |
| Anion | Strong base (e.g., organolithium reagents) | Homoallylic (but-3-enyl) derivatives |
Functionalization Strategies for the Cyclopropyl Moiety
Beyond rearrangement reactions, the cyclopropyl group itself can be functionalized, although this often requires specific synthetic methods due to the ring's unique electronic and steric properties. Strategies for derivatizing the cyclopropyl ring while keeping it intact could include transition metal-catalyzed C-H activation or functionalization of a pre-existing substituent on the ring. Alternatively, reactions could be designed to selectively open the ring to install new functional groups, leveraging the inherent strain energy as a driving force for reactivity. researchgate.net These advanced methods would allow for the conversion of the simple cyclopropylmethyl group into more complex and functionally diverse structures.
Design and Synthesis of Derivatives and Analogues of 3 Amino 2 Cyclopropylmethyl Propan 1 Ol
Systematic Structural Modifications of the Amino Group
The primary amino group of 3-amino-2-(cyclopropylmethyl)propan-1-ol is a key site for structural modification, readily undergoing a variety of chemical transformations to yield N-substituted derivatives. These modifications can significantly alter the basicity, lipophilicity, and hydrogen bonding capacity of the molecule.
N-Alkylation: The introduction of alkyl groups on the nitrogen atom can be achieved through several methods. Direct alkylation with alkyl halides can lead to a mixture of mono- and di-alkylated products. To achieve selective mono-N-alkylation of 1,3-amino alcohols, a method involving chelation with 9-borabicyclononane (B1260311) (9-BBN) can be employed. This approach relies on the formation of a stable chelate that directs the alkylation to the nitrogen atom.
Reductive amination represents another powerful strategy for N-alkylation. This two-step, one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. A variety of reducing agents can be used, including sodium borohydride (B1222165), sodium triacetoxyborohydride, and Hantzsch esters in the presence of an organocatalyst for the reductive amination of related formylcyclopropanes.
N-Acylation: The amino group can be readily converted to a wide range of amides through reaction with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling reagents. These reactions are typically performed in the presence of a base to neutralize the acid byproduct. The resulting amides are generally more stable and less basic than the parent amine. The direct amidation of unprotected amino acids using Lewis acid catalysts has also been reported, offering a protecting-group-free approach.
Illustrative N-Substituted Derivatives of this compound
The following table presents hypothetical examples of N-substituted derivatives that could be synthesized based on general chemical principles, as specific literature data for this compound is limited.
| Derivative Name | Modifying Reagent | Reaction Type |
| N-Methyl-3-amino-2-(cyclopropylmethyl)propan-1-ol | Formaldehyde/NaBH₄ | Reductive Amination |
| N,N-Dimethyl-3-amino-2-(cyclopropylmethyl)propan-1-ol | Formaldehyde/HCOOH | Eschweiler-Clarke |
| N-Acetyl-3-amino-2-(cyclopropylmethyl)propan-1-ol | Acetic Anhydride (B1165640) | N-Acylation |
| N-Benzoyl-3-amino-2-(cyclopropylmethyl)propan-1-ol | Benzoyl Chloride | N-Acylation |
| N-Benzyl-3-amino-2-(cyclopropylmethyl)propan-1-ol | Benzaldehyde/NaBH₄ | Reductive Amination |
Systematic Structural Modifications of the Hydroxyl Group
The primary hydroxyl group of this compound offers another avenue for structural diversification. Modifications at this position can influence the compound's polarity, solubility, and metabolic stability.
O-Acylation (Esterification): The hydroxyl group can be esterified by reaction with acyl chlorides, acid anhydrides, or carboxylic acids under appropriate catalytic conditions. Chemoselective O-acylation in the presence of an unprotected amino group can be challenging due to the higher nucleophilicity of the amine. However, under acidic conditions that protonate the amino group, selective O-acylation of amino alcohols can be achieved.
O-Alkylation (Etherification): The formation of ethers from the primary alcohol can be accomplished through various methods, such as the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide. The choice of base and reaction conditions is crucial to avoid competing N-alkylation.
Illustrative O-Substituted Derivatives of this compound
The following table provides hypothetical examples of O-substituted derivatives based on established synthetic routes for amino alcohols, as specific examples for this compound are not widely reported.
| Derivative Name | Modifying Reagent | Reaction Type |
| 3-Amino-2-(cyclopropylmethyl)propyl acetate (B1210297) | Acetic Anhydride (acidic) | O-Acylation |
| 3-Amino-2-(cyclopropylmethyl)propyl benzoate | Benzoyl Chloride (acidic) | O-Acylation |
| 1-Methoxy-3-amino-2-(cyclopropylmethyl)propane | Methyl Iodide/NaH | O-Alkylation |
| 1-Benzyloxy-3-amino-2-(cyclopropylmethyl)propane | Benzyl Bromide/NaH | O-Alkylation |
Modifications and Homologation of the Carbon Skeleton
Alterations to the carbon backbone of this compound can lead to the generation of homologues and analogues with different spatial arrangements of the functional groups.
Homologation: Homologation, the process of extending a carbon chain by a single methylene (B1212753) unit, can be envisioned at several positions. For instance, synthesis of a higher homologue could involve starting materials with an extended carbon chain prior to the introduction of the amino and hydroxyl functionalities.
Modifications of the Cyclopropyl (B3062369) Ring: The cyclopropyl moiety can also be a target for modification. The synthesis of analogues with substituted cyclopropyl rings, such as the introduction of methyl or other alkyl groups, would allow for the exploration of steric and electronic effects on the molecule's properties. For example, analogues like 3-amino-2-methyl-1-(2-methylcyclopropyl)propan-1-ol (B13151362) have been described.
Illustrative Analogues with Modified Carbon Skeletons
This table presents examples of potential analogues with modified carbon skeletons. The synthesis of these compounds would require de novo synthetic routes rather than direct modification of the parent compound.
| Analogue Name | Structural Modification |
| 4-Amino-3-(cyclopropylmethyl)butan-1-ol | Homologation of the amino-propanol backbone |
| 3-Amino-2-(cyclopropylmethyl)butan-1,4-diol | Introduction of an additional hydroxyl group |
| 3-Amino-2-((1-methylcyclopropyl)methyl)propan-1-ol | Methylation of the cyclopropyl ring |
| 3-Amino-2-(cyclobutylmethyl)propan-1-ol | Ring expansion of the cyclopropyl group |
Introduction of Additional Chiral Centers
The structure of this compound possesses a chiral center at the C2 position of the propanol (B110389) backbone. The introduction of additional chiral centers can lead to the formation of diastereomers, which may exhibit distinct biological activities and properties.
New chiral centers can be introduced through various synthetic strategies. For example, the use of chiral building blocks during the synthesis can establish a defined stereochemistry. Asymmetric synthesis methodologies, such as stereoselective reductions or alkylations, can also be employed to control the configuration of newly formed stereocenters. For instance, the synthesis of vicinal anti-amino alcohols has been achieved from N-tert-butanesulfinyl aldimines and cyclopropanols, demonstrating a method for creating specific diastereomers.
Illustrative Diastereomeric Analogues
The following table illustrates potential diastereomeric analogues that could be synthesized through stereocontrolled methods.
| Analogue Name | Position of New Chiral Center(s) |
| (2R,3R)-3-Amino-2-(cyclopropylmethyl)-1-phenylpropan-1-ol | At the carbon bearing the hydroxyl group (now secondary) |
| (2R,1'S)-3-Amino-2-((1-methylcyclopropyl)methyl)propan-1-ol | On the cyclopropyl ring |
Strategies for Library Synthesis and Diversification of the Compound
The development of a library of derivatives based on the this compound scaffold is a valuable approach for systematic structure-activity relationship (SAR) studies. Combinatorial chemistry and parallel synthesis techniques are well-suited for this purpose.
A common strategy involves the synthesis of a common intermediate that can be readily diversified in the final steps. For example, after protecting the hydroxyl group, the primary amine can be reacted with a diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, or aldehydes (in reductive amination protocols), in a parallel fashion. Subsequent deprotection of the hydroxyl group would yield the final library of N-substituted derivatives.
Similarly, a library of O-substituted derivatives could be generated by first protecting the amino group, for instance as a Boc-carbamate, followed by parallel acylation or alkylation of the hydroxyl group with a variety of reagents. Final deprotection of the amino group would afford the desired library. The use of solid-phase synthesis, where the starting material is attached to a resin, can facilitate the purification process by allowing for simple filtration and washing steps to remove excess reagents and byproducts.
Applications of 3 Amino 2 Cyclopropylmethyl Propan 1 Ol As a Building Block and Scaffold in Organic Synthesis
Role as a Chiral Auxiliary in Asymmetric Reactions.
Chiral amino alcohols are frequently employed as chiral auxiliaries to control the stereochemical outcome of asymmetric reactions. They can be temporarily incorporated into a prochiral substrate to direct the formation of a specific stereoisomer, after which the auxiliary can be removed and ideally recycled.
Despite the structural features of 3-Amino-2-(cyclopropylmethyl)propan-1-ol that would suggest its potential as a chiral auxiliary, there is currently no specific research data or published literature detailing its use in this role. Consequently, there are no established protocols or documented examples of its efficacy in controlling stereoselectivity in asymmetric reactions.
Table 1: Research Findings on this compound as a Chiral Auxiliary
| Reaction Type | Diastereomeric Excess (% de) | Enantiomeric Excess (% ee) | Source |
| Data Not Available | Data Not Available | Data Not Available | N/A |
Precursor for the Synthesis of Complex Organic Molecules.
The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group that can be transformed into various functionalities, theoretically makes it a valuable precursor for more complex molecular targets.
The synthesis of natural products often requires chiral building blocks to construct stereochemically complex architectures. While the cyclopropane (B1198618) motif is present in numerous natural products, there are no published reports on the utilization of this compound as a starting material or intermediate in the total synthesis of any natural product.
Advanced intermediates are crucial components in the multi-step synthesis of pharmaceuticals and other functional molecules. The unique combination of functional groups in this compound could potentially be exploited to create such intermediates. However, the scientific literature does not currently contain specific examples or studies demonstrating its application in the construction of advanced synthetic intermediates.
Table 2: Documented Use of this compound as a Precursor
| Target Molecule Class | Specific Intermediate | Yield (%) | Source |
| Data Not Available | Data Not Available | Data Not Available | N/A |
Development of Novel Catalysts and Ligands Utilizing the Amino Alcohol Framework.
Amino alcohols are foundational scaffolds for the synthesis of chiral ligands, which are essential for asymmetric catalysis. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations.
There is no available research that describes the synthesis of catalysts or ligands derived from the this compound framework. The potential of this specific amino alcohol to form effective chiral ligands for metal-catalyzed reactions has not been explored in the published literature.
Scaffold Engineering for Probing Molecular Interactions.
Molecular scaffolds are core structures that can be systematically modified to investigate structure-activity relationships (SAR) and probe interactions with biological targets. The rigid cyclopropylmethyl group and the versatile amino and alcohol functionalities could, in principle, make this compound an interesting scaffold for such studies.
A review of the current scientific literature indicates that this compound has not been utilized as a central scaffold in studies aimed at probing molecular interactions or in the development of compound libraries for screening purposes.
Theoretical and Computational Investigations of 3 Amino 2 Cyclopropylmethyl Propan 1 Ol
Conformational Analysis and Stereochemical Preferences
The three-dimensional structure of a flexible molecule like 3-Amino-2-(cyclopropylmethyl)propan-1-ol is not static. It exists as an ensemble of interconverting conformers. Understanding this conformational landscape is the first step in characterizing its chemical behavior.
Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface of a molecule to identify its stable conformers. nih.govmdpi.com For this compound, a systematic conformational search would involve the exploration of torsional angles around the key single bonds: C1-C2, C2-C(CH₂-cyclopropyl), C2-C3, and C3-N.
A typical computational approach would involve initial scans of these dihedral angles to locate low-energy regions, followed by full geometry optimization of the resulting structures. Functionals like B3LYP with a basis set such as 6-311++G(d,p) are commonly employed for their balance of accuracy and computational cost in studying systems with non-covalent interactions. frontiersin.org The calculations would likely reveal several low-energy conformers, with their relative stability determined by a combination of steric hindrance and attractive intramolecular forces.
Hypothetical Stable Conformers of this compound
Interactive Data Table| Conformer ID | Dihedral Angles (τ₁, τ₂, τ₃) | Relative Energy (kJ/mol) | Key Intramolecular Distance (O-H···N) (Å) |
| Conf-1 | gauche, anti, gauche | 0.00 | 2.25 |
| Conf-2 | anti, gauche, gauche | 1.35 | 2.31 |
| Conf-3 | gauche, gauche, anti | 3.50 | --- (No H-bond) |
| Conf-4 | anti, anti, anti | 5.80 | --- (No H-bond) |
This table presents hypothetical data representative of what a DFT conformational analysis might yield. τ₁, τ₂, τ₃ represent key dihedral angles along the carbon backbone.
The presence of both a hydrogen bond donor (-OH group) and a hydrogen bond acceptor (-NH₂ group) within the same molecule creates the potential for a stabilizing intramolecular hydrogen bond (IMHB). nih.gov In many amino alcohols, the formation of an O-H···N or N-H···O hydrogen bond is a dominant factor in determining the most stable conformation. frontiersin.orgnih.gov
For this compound, the most stable conformers are predicted to be those where the carbon backbone folds to allow the hydroxyl proton to interact with the lone pair of the nitrogen atom. This interaction forms a pseudo-six-membered ring, providing significant energetic stabilization. Computational tools like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify the strength of this hydrogen bond. mdpi.com The AIM theory, for instance, can identify a bond critical point between the hydrogen and nitrogen atoms, and the electron density at this point correlates with the bond's strength.
Spectroscopic Property Predictions and Characterization
Computational chemistry provides indispensable tools for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. DFT calculations can accurately predict vibrational frequencies (IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. acs.orgacs.org
For this compound, DFT calculations would predict characteristic vibrational modes. The O-H and N-H stretching frequencies are particularly sensitive to hydrogen bonding; in conformers with a strong O-H···N bond, the O-H stretching frequency is expected to be red-shifted (lowered) and broadened compared to a "free" hydroxyl group. Similarly, NMR chemical shifts for the protons involved in or near the hydrogen bond would be significantly affected. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR shieldings, which are then converted to chemical shifts. mdpi.com
Hypothetical Predicted Spectroscopic Data for the Most Stable Conformer
Interactive Data Table| Spectroscopic Technique | Feature | Predicted Value | Notes |
| IR Spectroscopy | ν(O-H) stretch | ~3350 cm⁻¹ | Broadened and red-shifted due to O-H···N hydrogen bond. |
| IR Spectroscopy | ν(N-H) stretch | ~3300, 3180 cm⁻¹ | Asymmetric and symmetric stretches. |
| ¹H NMR | δ(OH) | ~3.5-4.5 ppm | Downfield shift due to hydrogen bonding. |
| ¹³C NMR | δ(C-OH) | ~65 ppm | |
| ¹³C NMR | δ(C-NH₂) | ~45 ppm |
Values are hypothetical and represent typical predictions from DFT/GIAO calculations.
Reaction Mechanism Studies Using Computational Methods
Computational methods are invaluable for elucidating reaction mechanisms, allowing for the study of transient species like transition states that are difficult or impossible to observe experimentally. acs.orgcdnsciencepub.com For this compound, theoretical studies could investigate various reactions, such as its synthesis, oxidation, or participation in catalyzed processes.
For example, a study on its oxidation could compare the reactivity of the amino and hydroxyl groups. mdpi.com By calculating the potential energy surface, researchers can map the reaction pathway, identify the transition state structures, and compute the activation energy barriers for different competing pathways. researchgate.net This would reveal, for instance, whether oxidation is more likely to occur at the primary alcohol to form an aldehyde/carboxylic acid or at the amine. Such studies often employ DFT methods to locate stationary points (reactants, products, intermediates, and transition states) on the potential energy surface.
Molecular Modeling of Interactions with Transition Metal Centers
The amino and hydroxyl groups of this compound make it an excellent candidate to act as a bidentate ligand, coordinating with transition metal ions to form stable chelate complexes. alfa-chemistry.commdpi.com Molecular modeling can predict the geometry, stability, and electronic properties of these metal complexes.
Using DFT, one could model the interaction of the molecule with various metal ions (e.g., Cu(II), Zn(II), Ni(II)). The calculations would optimize the geometry of the complex to find the most stable coordination arrangement and determine the binding energy, providing a measure of the complex's thermodynamic stability. researchgate.net NBO analysis could further describe the nature of the coordinate bonds, quantifying the charge transfer from the ligand's oxygen and nitrogen atoms to the metal center. Such studies are vital in the fields of catalysis and bioinorganic chemistry. nih.gov
Hypothetical Binding Energies with Divalent Transition Metals
Interactive Data Table| Metal Ion | Coordination Geometry | Binding Energy (kJ/mol) |
| Cu(II) | Distorted Square Planar | -150 |
| Ni(II) | Tetrahedral | -125 |
| Zn(II) | Tetrahedral | -110 |
Binding energies are hypothetical, calculated as E(complex) - [E(ligand) + E(ion)].
Quantitative Structure-Property Relationship (QSPR) Studies
QSPR modeling is a computational technique used to correlate the structural features of molecules with their physicochemical properties. researchgate.net While a QSPR study would require a dataset of related molecules, one can outline the theoretical application to this compound and its derivatives.
First, a set of molecular descriptors for each compound in the series would be calculated using computational software. These descriptors quantify various aspects of the molecular structure, such as topology (e.g., connectivity indices), geometry (e.g., molecular surface area), and electronic properties (e.g., dipole moment, HOMO/LUMO energies). nih.gov
Next, these descriptors would be used as independent variables in a statistical model (e.g., multiple linear regression) to predict a specific property of interest (the dependent variable), such as boiling point, solubility, or a measure of biological activity. The resulting QSPR equation provides a mathematical model to predict the properties of new, unsynthesized compounds in the same class.
A hypothetical QSPR model for predicting water solubility (LogS) might look like:
LogS = 0.5 - 0.02 * (Molecular Surface Area) + 0.3 * (Dipole Moment) - 0.1 * (Number of Rotatable Bonds)
This equation would allow for the rapid virtual screening of derivatives of this compound to identify candidates with desired properties for further experimental investigation.
Enzymatic and Biocatalytic Transformations of 3 Amino 2 Cyclopropylmethyl Propan 1 Ol
Biocatalytic Resolution of Racemic 3-Amino-2-(cyclopropylmethyl)propan-1-ol
Kinetic resolution is a widely used biocatalytic strategy to separate enantiomers from a racemic mixture. In the case of racemic this compound, lipases are particularly suitable enzymes for this purpose due to their broad substrate specificity and high enantioselectivity in non-aqueous media. researchgate.netnih.gov The principle of lipase-catalyzed kinetic resolution involves the enantioselective acylation of either the amino or the hydroxyl group of one enantiomer, leaving the other enantiomer unreacted.
The resolution of racemic this compound can be achieved by reacting the racemate with an acyl donor, such as vinyl acetate (B1210297) or isopropenyl acetate, in the presence of an immobilized lipase (B570770). mdpi.com Lipases such as Candida antarctica lipase B (CAL-B) and Pseudomonas cepacia lipase (PCL) have demonstrated high efficiency in resolving a variety of chiral alcohols and amines. nih.govpolimi.it The enzyme selectively catalyzes the acylation of one enantiomer, for instance, the (R)-enantiomer, to form the corresponding N- or O-acylated product. The unreacted (S)-enantiomer can then be separated from the acylated product. The choice of solvent, acyl donor, and temperature can significantly influence the conversion rate and the enantiomeric excess (e.e.) of the products.
Below is a table summarizing typical results for the biocatalytic resolution of a racemic amino alcohol like this compound, based on data from similar compounds.
| Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Unreacted Substrate (e.e.s) | Enantiomeric Excess of Product (e.e.p) |
| Candida antarctica Lipase B (Novozym 435) | Vinyl Acetate | Toluene | ~50% | >99% | >99% |
| Pseudomonas cepacia Lipase | Isopropenyl Acetate | Diisopropyl ether | ~48% | >98% | >97% |
| Candida rugosa Lipase | Ethyl Acetate | Hexane | ~45% | >95% | >96% |
This is an interactive data table based on representative data for similar compounds.
Chemoenzymatic Synthesis Approaches for Stereoisomers
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions to construct complex chiral molecules. For the stereoselective synthesis of this compound, a key step would be the asymmetric introduction of the amino group. Amine transaminases (ATAs) are powerful biocatalysts for the synthesis of chiral primary amines from prochiral ketones. worktribe.com
A plausible chemoenzymatic route to a specific stereoisomer of this compound could commence with a chemically synthesized keto-alcohol precursor, 3-cyclopropylmethyl-3-hydroxy-2-propanone. This precursor can then be subjected to asymmetric amination using an (R)- or (S)-selective ω-transaminase. These enzymes catalyze the transfer of an amino group from a donor, such as isopropylamine (B41738) or L-alanine, to the ketone, generating the chiral amino alcohol with high enantiomeric purity. worktribe.com The resulting stereochemically defined amino alcohol can then be further purified. This approach avoids the need for resolution of a racemic mixture and directly yields the desired enantiomer.
The table below outlines a potential chemoenzymatic pathway and the expected outcomes.
| Step | Reaction | Catalyst/Reagent | Product | Expected Outcome |
| 1 | Chemical Synthesis | Standard organic synthesis methods | 3-cyclopropylmethyl-3-hydroxy-2-propanone | High yield of prochiral ketone |
| 2 | Asymmetric Amination | (S)-selective ω-Transaminase, Isopropylamine (amino donor) | (S)-3-Amino-2-(cyclopropylmethyl)propan-1-ol | High conversion (>95%), High enantiomeric excess (>99% e.e.) |
This is an interactive data table illustrating a potential chemoenzymatic route.
Enzyme-Mediated Functionalization and Derivatization
Enzymes can also be employed for the selective functionalization and derivatization of this compound. This is particularly useful for producing intermediates for further synthesis or for creating a library of related compounds. Lipases and proteases are commonly used for these transformations due to their ability to catalyze reactions with high regio- and chemoselectivity. researchgate.net
For instance, the primary alcohol group of this compound can be selectively acylated using a lipase in an organic solvent. By choosing the appropriate enzyme and reaction conditions, it is possible to achieve acylation at the hydroxyl group while leaving the amino group untouched, or vice versa if the amino group is the target. This selective derivatization is often challenging to achieve with conventional chemical methods without the use of protecting groups.
Furthermore, enzymes can be used to introduce other functional groups. For example, a hydrolase could be used in its reverse catalytic mode to form an ester linkage with a dicarboxylic acid, creating a dimer or a polymer precursor. These enzyme-mediated derivatizations are typically carried out under mild conditions, which helps to preserve the integrity of the chiral centers in the molecule.
The following table provides examples of enzyme-mediated functionalization reactions applicable to this compound.
| Enzyme | Reaction Type | Substrate | Reagent | Product |
| Candida antarctica Lipase B | O-Acylation | (S)-3-Amino-2-(cyclopropylmethyl)propan-1-ol | Vinyl Acetate | (S)-3-Amino-2-(cyclopropylmethyl)propyl acetate |
| Papain | N-Acylation | (S)-3-Amino-2-(cyclopropylmethyl)propan-1-ol | N-acetyl-L-phenylalanine ethyl ester | N-acylated amino alcohol derivative |
| Subtilisin | Esterification | (S)-3-Amino-2-(cyclopropylmethyl)propan-1-ol | Adipic acid | Mono-ester derivative |
This is an interactive data table showing potential enzyme-mediated functionalizations.
Future Research Directions and Emerging Paradigms for 3 Amino 2 Cyclopropylmethyl Propan 1 Ol
Integration with Automated Synthesis and High-Throughput Experimentation
The synthesis of complex molecules like 3-Amino-2-(cyclopropylmethyl)propan-1-ol can be significantly streamlined through the adoption of automated synthesis platforms and high-throughput experimentation (HTE). These technologies allow for the rapid screening of a vast array of reaction conditions, catalysts, and starting materials, which is a substantial improvement over traditional, labor-intensive batch processes. um.edu.mynih.govsigmaaldrich.com
Flow chemistry, a cornerstone of automated synthesis, offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially when dealing with potentially hazardous intermediates. nih.govnih.govthieme-connect.de For the synthesis of this compound, a multi-step flow process could be envisioned, potentially telescoping several reaction steps without the need for intermediate purification. nih.govthieme-connect.de This approach would not only accelerate the synthesis but also facilitate scalability. nih.gov
HTE, on the other hand, would be instrumental in discovering novel and optimized synthetic routes. sigmaaldrich.com By employing microtiter plates and robotic liquid handlers, hundreds or even thousands of unique reactions could be performed and analyzed in a short period. This would be particularly beneficial for optimizing challenging steps, such as the introduction of the cyclopropylmethyl group or the stereoselective formation of the amino alcohol moiety.
Table 1: Hypothetical High-Throughput Screening Array for the Synthesis of this compound
| Parameter | Variation 1 | Variation 2 | Variation 3 | Variation 4 |
|---|---|---|---|---|
| Catalyst | Ruthenium-based | Rhodium-based | Copper-based | Enzymatic (e.g., Amine Dehydrogenase) |
| Solvent | Methanol | Tetrahydrofuran | Water (for biocatalysis) | Solvent-free |
| Temperature (°C) | 25 | 50 | 75 | 100 |
| Pressure (bar) | 1 | 5 | 10 | 15 |
Exploration of Sustainable and Circular Economy Approaches in its Synthesis
Modern chemical synthesis is increasingly guided by the principles of green chemistry and the circular economy, which aim to minimize waste, reduce the use of hazardous substances, and utilize renewable resources. pharmamanufacturing.comworldpharmatoday.com The application of these principles to the synthesis of this compound could lead to more environmentally friendly and economically viable production methods.
One promising avenue is the use of biocatalysis. worldpharmatoday.comrsc.org Enzymes, such as amine dehydrogenases or transaminases, could be employed for the asymmetric synthesis of the chiral amino alcohol, offering high selectivity and mild reaction conditions. frontiersin.orgnih.gov Furthermore, starting materials could potentially be derived from renewable biomass sources rather than petrochemical feedstocks. rsc.orgresearchgate.net
The principles of a circular economy would encourage the recycling and reuse of solvents and catalysts, as well as the design of synthetic routes that generate minimal waste. efpia.euefpia.eunih.gov For instance, the use of solid-supported catalysts could simplify catalyst recovery and reuse.
Unconventional Reaction Conditions and Activation Strategies
Moving beyond traditional batch chemistry, unconventional reaction conditions can offer significant advantages in terms of reaction rates, yields, and selectivity. For the synthesis of this compound, the exploration of techniques such as microwave-assisted synthesis, sonochemistry, and mechanochemistry could prove fruitful.
Flow chemistry, as mentioned earlier, represents a significant departure from batch processing and can enable the use of high-energy intermediates and hazardous reagents with enhanced safety. nih.govthieme-connect.de The continuous nature of flow synthesis also allows for the integration of in-line purification and analysis, further streamlining the manufacturing process. thieme-connect.de The synthesis of cyclopropane-containing compounds has been successfully demonstrated using flow chemistry, suggesting its applicability to the target molecule. mpg.dersc.orgvapourtec.com
Biocatalytic methods, operating under mild, aqueous conditions, are another example of an unconventional and highly effective activation strategy. mdpi.comnih.gov The use of engineered enzymes could provide access to specific stereoisomers of this compound that may be difficult to obtain through traditional chemical methods. frontiersin.orgnih.gov
Advanced Spectroscopic Characterization and Mechanistic Elucidation
A thorough understanding of the structure, stereochemistry, and reaction mechanisms involved in the synthesis of this compound is crucial for its development and application. Advanced spectroscopic techniques are indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral solvating or derivatizing agents, can be employed for the determination of enantiomeric purity and the assignment of absolute configuration. researchgate.netnsf.govnih.govutwente.nl Two-dimensional NMR techniques can provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.
Mass spectrometry, especially with high-resolution capabilities, is essential for confirming the molecular weight and elemental composition. When coupled with techniques like gas or liquid chromatography, it allows for the separation and identification of intermediates and byproducts, providing valuable insights into the reaction pathway.
Computational chemistry can complement experimental studies by modeling reaction intermediates and transition states, thereby elucidating the reaction mechanism at a molecular level. This understanding can then be used to guide the design of more efficient and selective synthetic routes.
Q & A
Q. What are the optimal synthetic routes for preparing 3-Amino-2-(cyclopropylmethyl)propan-1-ol with high purity?
Methodological Answer:
- Reductive Amination: Use cyclopropylmethyl ketone intermediates with ammonia or amine derivatives under hydrogenation conditions (e.g., Pd/C or Raney Ni catalysts). Monitor reaction progress via TLC or HPLC to minimize byproducts like over-reduced alcohols or imine dimers .
- Chiral Resolution: If stereochemistry is critical, employ chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution methods. Confirm enantiomeric purity using polarimetry or chiral HPLC .
Q. How to characterize this compound using spectroscopic techniques?
Methodological Answer:
- NMR Analysis: Assign peaks using - and -NMR, focusing on the cyclopropylmethyl group’s unique splitting patterns (e.g., geminal coupling in cyclopropane protons) and the amino-propanol backbone’s spin-spin interactions.
- Mass Spectrometry: Use ESI-MS or HRMS to confirm molecular weight and detect impurities (e.g., incomplete reduction intermediates). Cross-reference with theoretical isotopic patterns .
Q. What solvent systems are suitable for recrystallizing this compound?
Methodological Answer:
- Test binary mixtures like ethanol/water or ethyl acetate/hexane. The cyclopropyl group’s hydrophobicity may favor non-polar solvents, while the amino-propanol moiety requires polar solvents for dissolution. Monitor crystal formation under controlled cooling rates .
Advanced Research Questions
Q. How does the cyclopropane ring’s strain influence the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo studies?
Methodological Answer:
Q. How to design a stability-indicating HPLC method for detecting degradation products?
Methodological Answer:
- Forced Degradation: Expose the compound to heat, light, and oxidative conditions (e.g., HO). Develop a gradient HPLC method with a C18 column and PDA detection (210–280 nm). Validate specificity using spiked degradation samples and MS/MS fragmentation .
Q. What computational models predict the compound’s adsorption behavior on heterogeneous catalysts?
Methodological Answer:
- Molecular Dynamics (MD): Simulate interactions between the amino-propanol group and catalyst surfaces (e.g., Pd or Ru). Parameterize force fields using QM/MM hybrid methods to account for cyclopropane’s electronic effects .
Data Contradiction Analysis
Q. Why do conflicting reports exist about the compound’s solubility in aqueous buffers?
Methodological Answer:
- pH-Dependent Solubility: Measure solubility across pH 3–10. The amino group’s protonation state (pKa ~9–10) significantly affects hydrophilicity. Use potentiometric titrations or -NMR pH titrations to correlate solubility with ionization .
Research Design Considerations
Q. How to optimize reaction conditions for scaling up without compromising enantiopurity?
Methodological Answer:
Q. What in silico tools assess the compound’s potential as a chiral ligand in asymmetric catalysis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
